molecular formula C10H8BrNO2 B556509 5-Bromoindole-3-acetic acid CAS No. 40432-84-6

5-Bromoindole-3-acetic acid

Cat. No. B556509
Key on ui cas rn: 40432-84-6
M. Wt: 254,09 g/mole
InChI Key: WTFGHMZUJMRWBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05310901

Procedure details

To a stirred solution of 5-bromoindole-3-acetic acid (1.9 g., 7.48 mmol., 1 eq.) in dry THF (17 mL.) at 0° C. was added lithium aluminum hydride (570 mg. 14.96 mmol., 2 eq.) portionwise over 30 minutes. The reaction mixture coagulated. THF (20 mL.) was added and the cooling bath was removed. The mixture was stirred vigorously. Let stir overnight. The reaction mixture was carefully quenched with 1N aqueous HC1 and then acidified with 2N aqueous HC1. The mixture was filtered through Celite™ and the Celite™ was washed with THF. The filtrate was concentrated in vacuo, dissolved in EtOAc, and washed with water. The organic layer was dried over anhydrous MgSO4, filtered and concentrated in vacuo. TLC analysis of the residue showed unreacted starting material. The residue was dissolved in Et2O and extracted with 0.25N aqueous NaOH. The organic layer was dried over anhydrous MgSO4, filtered and concentrated in vacuo giving 1.16 g 5-bromo-3-hydroxyethylindole.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
570 mg
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH2:11][C:12](O)=[O:13].[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH2:11][CH2:12][OH:13] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
BrC=1C=C2C(=CNC2=CC1)CC(=O)O
Name
Quantity
570 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
17 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
STIRRING
Type
STIRRING
Details
Let stir overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was carefully quenched with 1N aqueous HC1
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite™
WASH
Type
WASH
Details
the Celite™ was washed with THF
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in EtOAc
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in Et2O
EXTRACTION
Type
EXTRACTION
Details
extracted with 0.25N aqueous NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=CNC2=CC1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 1.16 g
YIELD: CALCULATEDPERCENTYIELD 64.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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